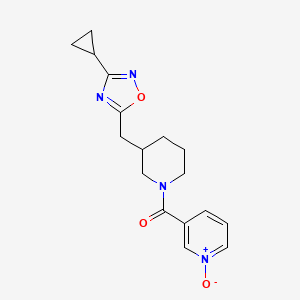

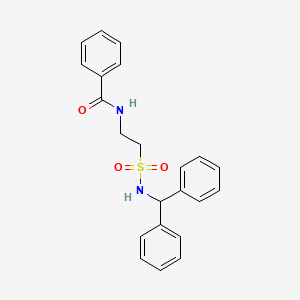

![molecular formula C11H9N5O B2845058 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea CAS No. 51802-29-0](/img/structure/B2845058.png)

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications

Polymeric and Macrocyclic Ureas

Research on polymeric and macrocyclic ureas based on meta-substituted aromatic diamines, like 1,3-phenylenediamine and 2,6-diaminopyridine, has shown significant promise. The formation of oligomeric polyurea and macrocyclic compounds through condensation reactions highlights the potential of 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea derivatives in creating novel polymer structures with potential applications in material science and engineering (Böhme et al., 2002).

Photocatalytic Transformation of Phenyl-Urea Herbicides

The study on the photocatalytic transformation of phenyl-urea herbicides provides insight into environmental applications, particularly in water treatment. By exploring the effects of pH on the transformation rates in aqueous TiO2 and ZnO suspensions, this research contributes to understanding how such chemical structures react under different conditions, potentially aiding in the degradation of pollutants (Richard & Bengana, 1996).

New Isocyanates from Amino Acids

The synthesis of di- and polyisocyanates from α-amino acids opens new pathways in polymer chemistry. This approach not only allows for the creation of degradable polyurethanes potentially useful in medical applications but also demonstrates the versatility of amino acid-derived compounds in synthesizing complex polymers with specific functionalities (Hettrich & Becker, 1997).

Synthesis and Characterization of Poly-O-Methyl-[n]-Polyurethane

The synthesis of poly-O-methyl-[n]-polyurethane from a D-glucamine-based monomer highlights the potential of 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea derivatives in creating biocompatible and environmentally friendly materials. This research indicates the feasibility of using sugar-based monomers for polymer synthesis, which could lead to novel materials with a range of applications in medicine and biotechnology (Kolender et al., 2011).

Modulating the M-M Distance in Dinuclear Complexes

The creation of new ligands capable of modulating the distance between metal ions in dinuclear complexes demonstrates the importance of 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea derivatives in catalysis and material science. Such compounds could be pivotal in designing catalysts with tailored properties for specific chemical reactions (Ambrosi et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c12-6-9(14)10(7-13)16-11(17)15-8-4-2-1-3-5-8/h1-5H,14H2,(H2,15,16,17)/b10-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAYXSOGFOWMON-KTKRTIGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(=C(C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)N/C(=C(/C#N)\N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2844979.png)

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/no-structure.png)

![4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2844981.png)

![methyl 2-amino-4-(3,4-dichlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2844987.png)

![3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile](/img/structure/B2844991.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2844993.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2844995.png)

![3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2844996.png)